molecular formula C13H12BrN3O B6137676 1-[2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone

1-[2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone

Cat. No. B6137676
M. Wt: 306.16 g/mol
InChI Key: BCRCEOCPJNPAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains an imidazole ring and a benzimidazole ring. This compound has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-[2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and transcription. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-[2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in DNA replication and transcription. It has also been shown to have a high binding affinity for DNA and RNA. In vivo studies have shown that this compound can inhibit the growth of cancer cells and reduce tumor size.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone in lab experiments include its potential anticancer activity, high binding affinity for DNA and RNA, and drug delivery potential. The limitations of using this compound in lab experiments include its complex synthesis method and potential toxicity.

Future Directions

There are several future directions for the study of 1-[2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of new synthesis methods to improve the yield and purity of this compound.
3. Exploration of the potential use of this compound as a fluorescent probe for DNA and RNA imaging.
4. Investigation of the potential use of this compound in combination with other anticancer drugs.
5. Development of new drug delivery systems based on this compound.
In conclusion, 1-[2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone is a unique chemical compound that has potential applications in various fields of scientific research. Its potential anticancer activity, high binding affinity for DNA and RNA, and drug delivery potential make it an interesting compound for further study.

Synthesis Methods

The synthesis of 1-[2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone involves a multi-step process. The initial step involves the reaction of 2-aminobenzimidazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole. The second step involves the reaction of this intermediate compound with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of 1-[2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone.

Scientific Research Applications

1-[2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone has been studied for its potential applications in various fields of scientific research. In medicine, this compound has been studied for its potential anticancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, this compound has been studied for its potential use as a fluorescent probe. It has been shown to have a high binding affinity for DNA and RNA. In pharmacology, this compound has been studied for its potential use as a drug delivery system. It has been shown to have a high loading capacity for drugs and can be used to target specific tissues.

properties

IUPAC Name

1-[2-(bromomethyl)-4-methylimidazo[1,2-a]benzimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-8(18)12-9(7-14)15-13-16(2)10-5-3-4-6-11(10)17(12)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRCEOCPJNPAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C2N1C3=CC=CC=C3N2C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone

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